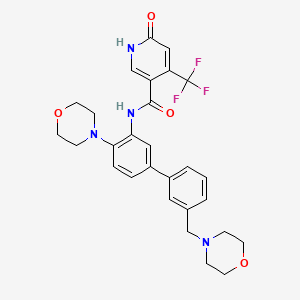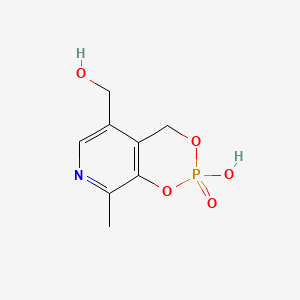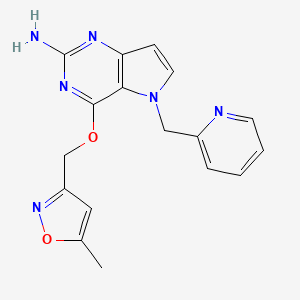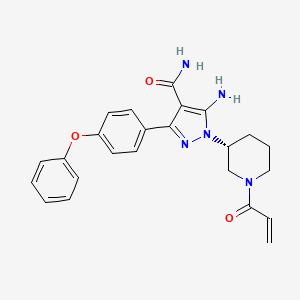
H3 receptor-MO-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H3 receptor-MO-1 is a potent modulator of the histamine H3 receptor, which is a G-protein coupled receptor primarily found in the central nervous system. This compound is utilized in the study of neurodegeneration and cognitive disorders due to its ability to modulate neurotransmitter release .
Métodos De Preparación
The preparation of H3 receptor-MO-1 involves synthetic routes that typically include the use of advanced organic synthesis techniques. The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally involve the construction of the core structure followed by functional group modifications to achieve the desired activity . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
H3 receptor-MO-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the core structure of this compound.
Aplicaciones Científicas De Investigación
H3 receptor-MO-1 has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of histamine H3 receptor modulators.
Biology: It helps in understanding the role of histamine H3 receptors in various biological processes, including neurotransmitter release and signal transduction.
Medicine: It is investigated for its potential therapeutic applications in treating neurodegenerative diseases, cognitive disorders, and sleep disorders.
Industry: It may be used in the development of new pharmaceuticals targeting histamine H3 receptors.
Mecanismo De Acción
H3 receptor-MO-1 exerts its effects by binding to the histamine H3 receptor, which is a G-protein coupled receptor. This binding modulates the release of various neurotransmitters, including histamine, acetylcholine, and dopamine. The molecular targets involved include the histamine H3 receptor itself and the downstream signaling pathways that regulate neurotransmitter release .
Comparación Con Compuestos Similares
H3 receptor-MO-1 is unique compared to other histamine receptor modulators due to its specific activity at the histamine H3 receptor. Similar compounds include:
Pitolisant: An inverse agonist of the histamine H3 receptor used in the treatment of narcolepsy.
Betahistine: A histamine H3 receptor antagonist and partial H1 receptor agonist used to treat vertigo.
Thioperamide: A selective histamine H3 receptor antagonist used in research to study the role of histamine in the central nervous system.
These compounds share similar mechanisms of action but differ in their specific receptor targets and therapeutic applications.
Propiedades
Número CAS |
1240914-03-7 |
|---|---|
Fórmula molecular |
C₂₀H₂₇N₃O₂ |
Peso molecular |
341.45 |
Nombre IUPAC |
4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide |
InChI |
InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1 |
Clave InChI |
NJJBLDDRYMCIMQ-XWIAVFTESA-N |
SMILES |
CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)






![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
